Zandatrigine is a synthetic organic compound primarily investigated for its potential as an antiepileptic medication. It selectively inhibits the sodium channel protein type 8 subunit alpha (SCN8A), which plays a crucial role in neuronal excitability and seizure activity. The compound is currently under clinical investigation, specifically in study NCT05226780, aimed at evaluating its safety and tolerability as an adjunctive therapy for patients with SCN8A-related developmental and epileptic encephalopathies .
Zandatrigine was developed by the pharmaceutical company Neurocrine Biosciences and is also referred to by its developmental codes, including NBI-921352 and XEN-901. Its chemical structure and properties have been documented in various scientific databases such as DrugBank and IUPHAR/BPS Guide to Pharmacology .
The synthesis of Zandatrigine involves several key steps, starting from the formation of the core benzenesulfonamide structure. The synthetic route typically includes:
These methods highlight the complexity involved in synthesizing Zandatrigine, emphasizing its potential as a targeted therapeutic agent.
Zandatrigine has a complex molecular structure characterized by multiple functional groups:
The InChI Key for Zandatrigine is UCSHINHOAVARGQ-SFHVURJKSA-N, which can be used for database searches related to its structural information .
Zandatrigine participates in several types of chemical reactions:
Common reagents employed in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Zandatrigine functions primarily by selectively inhibiting voltage-gated sodium channels, particularly targeting the Nav1.6 subtype associated with SCN8A. This inhibition reduces neuronal excitability, thereby decreasing seizure frequency and severity in affected individuals. The specificity of Zandatrigine for this sodium channel subtype distinguishes it from other sodium channel inhibitors that may have broader effects on multiple subtypes .
These properties are crucial for understanding the pharmacokinetics and bioavailability of Zandatrigine.
Zandatrigine has several significant applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8